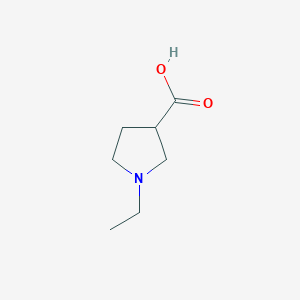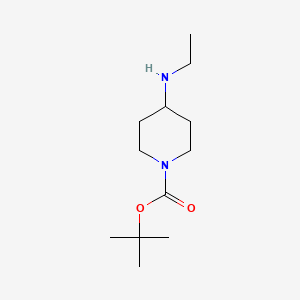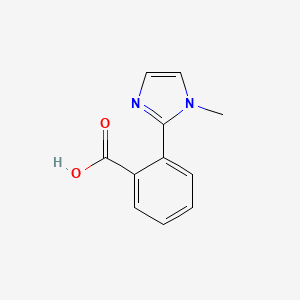
1-Ethylpyrrolidine-3-carboxylic acid
説明
1-Ethylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 . It is used for research purposes.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-Ethylpyrrolidine-3-carboxylic acid, has been a topic of interest in drug discovery . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Ethylpyrrolidine-3-carboxylic acid consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives, including 1-Ethylpyrrolidine-3-carboxylic acid, has been studied in the context of forming new P–C/P–OC bonds . The influence of steric factors on biological activity has also been investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethylpyrrolidine-3-carboxylic acid include a boiling point of 243.6±33.0 °C (Predicted), a density of 1.104±0.06 g/cm3 (Predicted), and a pKa of 3.86±0.20 (Predicted) .科学的研究の応用
Role in Drug Discovery
The five-membered pyrrolidine ring, which is a part of “1-Ethylpyrrolidine-3-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Use in Bioactive Molecules
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature . These molecules have target selectivity, indicating that “1-Ethylpyrrolidine-3-carboxylic acid” could potentially be used in the development of such bioactive molecules .
Influence on Biological Activity
The structure of “1-Ethylpyrrolidine-3-carboxylic acid” can influence biological activity. For example, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Role in Asymmetric Organocatalysis
Substituted chiral pyrrolidines, such as “1-Ethylpyrrolidine-3-carboxylic acid”, represent one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands .
Use in the Synthesis of Organocatalysts
Recent advances in the asymmetric synthesis of organocatalysts have highlighted the use of proline and its derivatives, including "1-Ethylpyrrolidine-3-carboxylic acid" . These organocatalysts have been used for the asymmetric functionalization of aldehydes .
Safety And Hazards
将来の方向性
The future directions in the study of 1-Ethylpyrrolidine-3-carboxylic acid and other pyrrolidine derivatives involve the design of new compounds with different biological profiles . This includes the development of new methods for novel bond transformations, use of reagents that avoid the generation of exogenous waste, and use of feedstocks that are less activated .
特性
IUPAC Name |
1-ethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPPMMBRRZHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601472 | |
| Record name | 1-Ethylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyrrolidine-3-carboxylic acid | |
CAS RN |
5370-36-5 | |
| Record name | 1-Ethylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)




![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)





